

Key Pharmacokinetic Parameters of Ertugliflozin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ertugliflozin

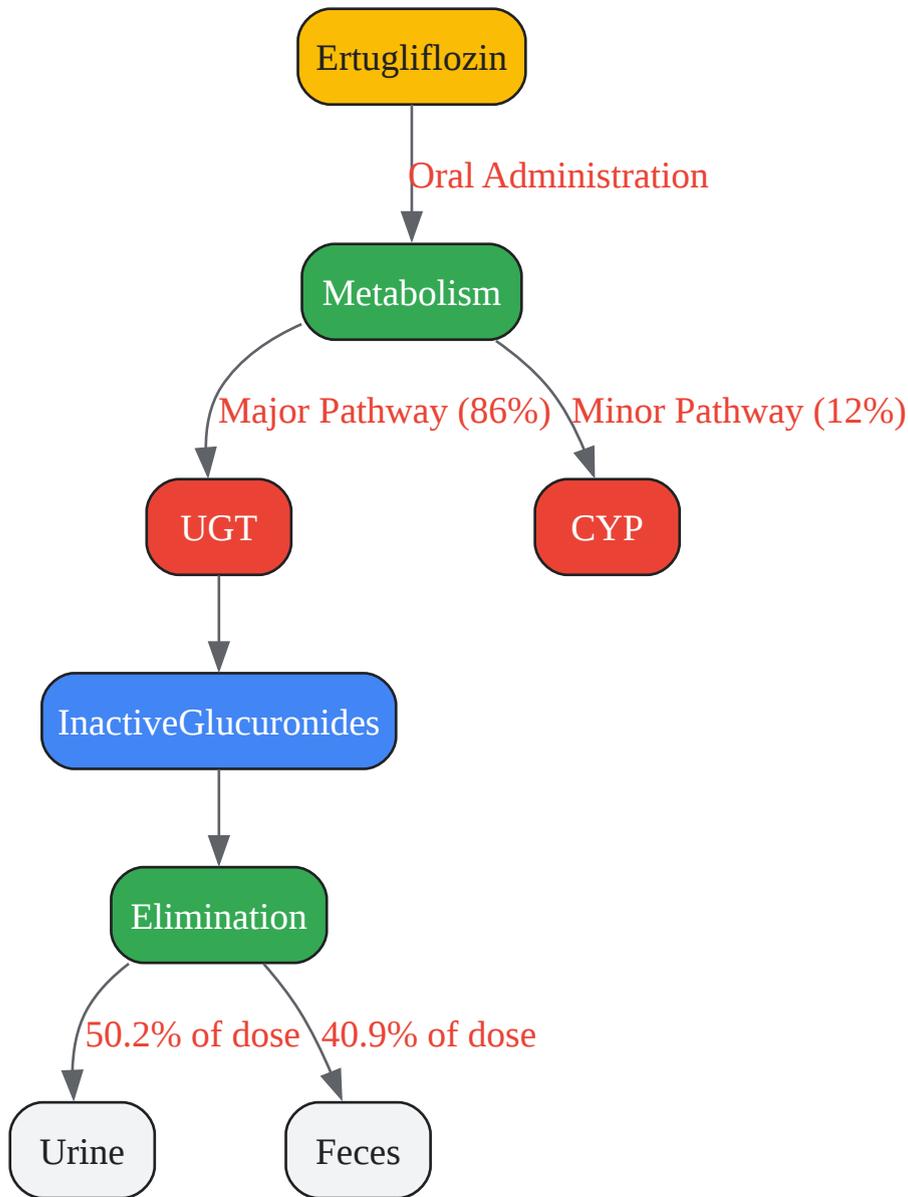
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Parameter	Value	Conditions / Notes
Terminal Elimination Half-life ($t_{1/2}$)	11 - 18 hours [1] [2]	Reported range across studies. Mean half-life in T2DM patients with normal renal function is approximately 16.6 hours [3].
Time to Peak Plasma Concentration (T_{max})	~1 hour (fasted); ~2 hours (fed) [1]	Rapid absorption. Effect of food on T_{max} is not clinically significant [3] [1].
Absolute Oral Bioavailability	~100% [1]	Classified as a Biopharmaceutical Classification System (BCS) Class I drug [1].
Protein Binding	93.6% [3]	Independent of plasma concentrations [3].
Apparent Volume of Distribution (V_z/F)	215.3 L [3]	-
Apparent Clearance (CL/F)	178.7 mL/min [3]	-

Ertugliflozin is primarily metabolized via glucuronidation by the enzymes UGT1A9 and UGT2B7 into inactive metabolites, with a minor contribution from oxidative metabolism by cytochrome P450 (CYP) enzymes [3] [2]. The following diagram illustrates its metabolic fate and elimination.



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Ertugliflozin Metabolism and Elimination Pathway

Key Experimental Protocols from Literature

The robust pharmacokinetic profile of **ertugliflozin** is characterized through specific clinical study designs.

Study on Basic Pharmacokinetics and Dose Proportionality

- **Objective:** To characterize the single-dose pharmacokinetics and dose proportionality of **ertugliflozin** [1].
- **Design:** Randomized, double-blind study.
- **Population:** Healthy subjects and patients with Type 2 Diabetes Mellitus (T2DM).
- **Intervention:** Single oral doses of **ertugliflozin** ranging from 0.5 mg to 300 mg.
- **Key PK Assessments:** Blood samples for plasma concentration-time profiles were collected to determine AUC, Cmax, Tmax, and apparent terminal half-life [1].

Study on the Effect of Hepatic Impairment

- **Objective:** To evaluate the effect of moderate hepatic impairment on the pharmacokinetics of **ertugliflozin** [4].
- **Design:** Open-label, single-dose study.
- **Population:** 8 subjects with moderate hepatic impairment (Child-Pugh score 7-9) and 8 demographically matched healthy subjects with normal hepatic function.
- **Intervention:** A single 15 mg oral dose of **ertugliflozin**.
- **Key PK Assessments:** Blood samples were collected pre-dose and up to 96 hours post-dose. Plasma **ertugliflozin** concentrations were measured to calculate PK parameters [4].

Cross-Population Comparative Study

- **Objective:** To assess the pharmacokinetics and pharmacodynamics of **ertugliflozin** in Japanese and Western subjects [2].
- **Design:** Randomized, double-blind (sponsor-open), parallel-cohort study.
- **Population:** Healthy Japanese and Western subjects.
- **Intervention:**
 - **Cohort A:** Received three ascending single doses of **ertugliflozin** (1, 5, and 25 mg) or placebo under fasted conditions.
 - **Cohort B:** Received multiple once-daily doses of **ertugliflozin** 25 mg or placebo for 7 days under fed conditions.
- **Key PK/PD Assessments:** Intensive blood sampling for PK analysis and 24-hour urine collection for urinary glucose excretion (UGE) measurement [2].

Conclusion for Drug Development

The half-life of ~11-18 hours is a key attribute of **ertugliflozin**, enabling once-daily dosing that improves patient compliance. Its pharmacokinetic profile is largely unaffected by intrinsic factors like mild-to-moderate renal or hepatic impairment, or extrinsic factors like food, which simplifies its clinical use [1] [4].

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To cite this document: Smolecule. [Key Pharmacokinetic Parameters of Ertugliflozin]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002102#ertugliflozin-terminal-elimination-half-life>]

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